molecular formula C20H31NO2 B12710650 Drofenine, (S)- CAS No. 248939-83-5

Drofenine, (S)-

Cat. No.: B12710650
CAS No.: 248939-83-5
M. Wt: 317.5 g/mol
InChI Key: AGJBLWCLQCKRJP-LJQANCHMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Drofenine involves the esterification of 2-(diethylamino)ethanol with 2-cyclohexyl-2-phenylacetic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of Drofenine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Drofenine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Drofenine, as well as substituted analogs .

Mechanism of Action

Drofenine exerts its effects by acting as an agonist of the TRPV3 ion channel. It increases calcium influx in cells expressing TRPV3, leading to various physiological responses. The molecular target of Drofenine is the TRPV3 channel, and it interacts with the residue H426, which is required for TRPV3 activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Drofenine is unique due to its higher selectivity and potency for the TRPV3 channel compared to other similar compounds like 2-APB and Carvacrol. This makes it a valuable probe for studying TRPV3 functions and a potential therapeutic agent .

Properties

CAS No.

248939-83-5

Molecular Formula

C20H31NO2

Molecular Weight

317.5 g/mol

IUPAC Name

2-(diethylamino)ethyl (2S)-2-cyclohexyl-2-phenylacetate

InChI

InChI=1S/C20H31NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3/t19-/m1/s1

InChI Key

AGJBLWCLQCKRJP-LJQANCHMSA-N

Isomeric SMILES

CCN(CC)CCOC(=O)[C@@H](C1CCCCC1)C2=CC=CC=C2

Canonical SMILES

CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2

Origin of Product

United States

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